Potassium trans-2-methylcyclohexyltrifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

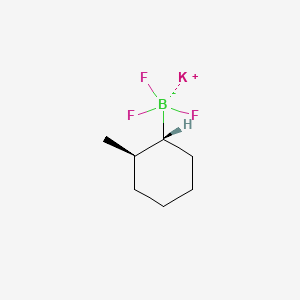

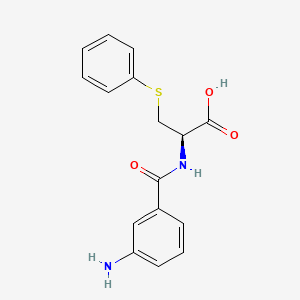

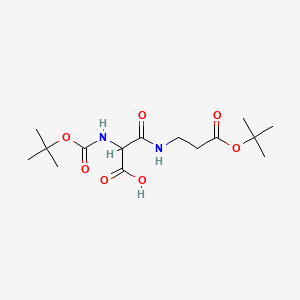

Potassium trans-2-methylcyclohexyltrifluoroborate is a chemical compound with the CAS Number: 1041642-14-1 . It has a molecular weight of 204.08 and its IUPAC name is potassium trifluoro (2-methylcyclohexyl)borate . The compound is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13BF3.K/c1-6-4-2-3-5-7 (6)8 (9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.08 . It is stored at room temperature .科学的研究の応用

Cross-Coupling Reactions

Potassium trans-2-methylcyclohexyltrifluoroborate is utilized in cross-coupling reactions, which are a cornerstone in organic synthesis. For instance, it has been employed in Suzuki-Miyaura cross-coupling reactions to efficiently link heterocyclic building blocks to preexisting organic substructures. This method is highlighted for its ability to produce cross-coupled products in good to excellent yields, demonstrating its efficacy in constructing complex molecular architectures (Molander, Canturk, & Kennedy, 2009).

Organic Synthesis

In organic synthesis, potassium heteroaryltrifluoroborates have shown significant versatility. They have been used in first cross-coupling reactions with organic chlorides in aqueous media, catalyzed by oxime-derived palladacycles. This phosphine-free method underlines the compound's role in promoting sustainable chemistry practices by avoiding toxic phosphine ligands and leveraging water as a reaction medium (Alacid & Nájera, 2008).

Catalysis

This compound and its derivatives serve as critical agents in catalytic processes, such as the palladium-catalyzed Suzuki-Miyaura reactions. These reactions include the cross-coupling of aryl- and heteroaryltrifluoroborates with aryl and activated heteroaryl bromides under conditions that do not require ligands, thereby simplifying the reaction setup and reducing costs (Molander & Biolatto, 2003).

Agricultural Research

While the direct applications of this compound in agriculture are not explicitly documented, research on potassium in agriculture underscores the essential role of potassium compounds in enhancing crop nutrition and yield. Potassium's involvement in various plant physiological processes and its impact on improving crop resistance to stress factors like diseases, pests, and environmental stresses highlight the broader importance of potassium-related research in agriculture (Römheld & Kirkby, 2010).

Environmental and Green Chemistry

Potassium heteroaryltrifluoroborates have been instrumental in advancing green chemistry principles. Their stability and reactivity facilitate reactions in aqueous media, reducing the need for organic solvents and promoting environmentally friendly reaction conditions. This aligns with the broader goals of minimizing waste and hazardous reagents in chemical synthesis (Molander, Katona, & Machrouhi, 2002).

Safety and Hazards

特性

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXMQPYEBSTJX-ZJLYAJKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCC1C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678459 |

Source

|

| Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041642-14-1 |

Source

|

| Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)